1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester
CAS No.: 1337882-37-7
Cat. No.: VC11730376
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1337882-37-7 |
|---|---|
| Molecular Formula | C13H15BrN2O2 |
| Molecular Weight | 311.17 g/mol |
| IUPAC Name | tert-butyl 4-bromo-3-methylindazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | GYSCTHYBRMSCIB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester (CAS 1337882-37-7) features an indazole scaffold—a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Key substituents include:
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A tert-butoxycarbonyl (Boc) group at the 1-position, introduced via esterification of the indazole nitrogen.
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A bromine atom at the 4-position of the benzene ring, conferring electrophilic reactivity.
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A methyl group at the 3-position of the pyrazole ring, influencing steric and electronic properties .
The molecular formula is C₁₃H₁₅BrN₂O₂, with a molar mass of 311.18 g/mol .
Table 1: Physicochemical Properties
Spectroscopic Characterization
While explicit spectral data for this compound are unavailable in the provided sources, analogous indazole derivatives are typically characterized using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would resolve the indazole core’s proton environments and substituent effects. The tert-butyl group’s singlet at ~1.3–1.5 ppm and the aromatic protons’ splitting patterns would be diagnostic .
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Mass Spectrometry (MS): High-resolution MS would confirm the molecular ion ([M+H]⁺ expected at m/z 311.04 for C₁₃H₁₅BrN₂O₂) and fragmentation patterns, such as loss of the Boc group (-100 Da) .
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Infrared (IR) Spectroscopy: Stretching vibrations for the ester carbonyl (∼1700 cm⁻¹) and C-Br bonds (∼600 cm⁻¹) would dominate the spectrum.
Synthetic Routes and Manufacturing
Challenges and Optimization
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Regioselectivity: Ensuring bromination occurs preferentially at the 4-position requires careful control of reaction conditions (e.g., solvent polarity, temperature).
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Steric Hindrance: The tert-butyl group may impede functionalization at adjacent positions, necessitating tailored catalysts or protecting group strategies .
Applications in Pharmaceutical and Chemical Research
Role as a Synthetic Intermediate
This compound’s structural features make it a versatile precursor for:
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Bioactive Molecule Development: Indazole derivatives are explored as kinase inhibitors, anticancer agents, and anti-inflammatory drugs. The bromine atom serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the 3-methyl and 4-bromo substituents can elucidate their impact on target binding and metabolic stability .
Comparison to Related Indazole Derivatives
Future Directions and Research Gaps
Metabolic Profiling
Incubation with primary human hepatocytes could identify metabolites (e.g., hydroxylation at the tert-butyl group or ester hydrolysis), aiding toxicological identification in biological matrices .
Exploration of Biological Activity
Screening against disease-relevant targets (e.g., kinases, GPCRs) may reveal therapeutic potential, building on the indazole scaffold’s established pharmacological relevance .
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